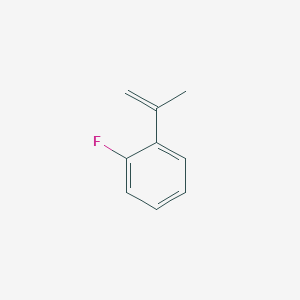

1-Fluoro-2-(prop-1-en-2-yl)benzene

Description

Contextualization of Fluoro-Isopropenylbenzenes within Organic Chemistry

Fluoro-isopropenylbenzenes are a specific subset of fluorinated styrenic derivatives characterized by an isopropenyl group (-C(CH₃)=CH₂) attached to a fluorinated benzene (B151609) ring. The isopropenyl group provides a reactive handle for polymerization and other chemical transformations. The position of the fluorine atom on the aromatic ring significantly influences the electronic properties and reactivity of the molecule. In the case of 1-Fluoro-2-(prop-1-en-2-yl)benzene, the fluorine atom is positioned ortho to the isopropenyl substituent. This ortho-substitution can induce specific steric and electronic effects that differentiate its chemistry from its meta- and para-isomers. While its analogue, 1-fluoro-4-(isopropenyl)benzene, has been noted for its potential in creating fluorinated polymers with improved thermal and chemical resistance, the ortho-isomer remains a less explored entity. ontosight.ai

Significance of Aromatic Fluorination in Chemical Design

The practice of aromatic fluorination is a critical strategy in the design of new molecules for pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com The introduction of a fluorine atom, the most electronegative element, can profoundly alter a molecule's physical, chemical, and biological properties. numberanalytics.com In drug design, for instance, fluorine substitution can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, improve binding affinity to target proteins, and modulate lipophilicity, which affects a drug's absorption and distribution in the body. nih.govnih.gov In materials science, the strong carbon-fluorine bond contributes to the thermal and chemical stability of polymers. numberanalytics.com

Overview of Research Trajectories for this compound and Related Analogues

Research into fluoro-isopropenylbenzenes and their analogues is primarily driven by their potential as monomers for specialty polymers. The investigation of these compounds often involves their synthesis and subsequent polymerization to evaluate the properties of the resulting materials. While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for its analogues, such as 1-fluoro-4-(isopropenyl)benzene, focus on their incorporation into fluoropolymers. ontosight.ai Studies on related fluorinated styrenes have explored various polymerization techniques, including reversible addition-fragmentation chain-transfer (RAFT) polymerization, to create well-defined polymers with controlled molecular weights and architectures. fluorine1.ru The unique ortho-substitution of this compound suggests that its research trajectory would likely involve comparative studies with its isomers to understand how the fluorine position impacts polymerization kinetics and the final properties of the polymer.

Below is a data table outlining the basic properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 344-73-0 |

| Molecular Formula | C₉H₉F |

| Molecular Weight | 136.17 g/mol |

| Physical Form | Liquid |

Further detailed research findings on the synthesis and reactivity of this compound are limited. However, the synthesis of its analogues often involves Wittig-type reactions or the dehydration of corresponding tertiary alcohols. The reactivity is dominated by the isopropenyl group, which can undergo various addition and polymerization reactions.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-prop-1-en-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJHNYUPPXZFCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Fluoro 2 Prop 1 En 2 Yl Benzene

Established Synthetic Pathways and Precursor Chemistry

The synthesis of 1-Fluoro-2-(prop-1-en-2-yl)benzene can be achieved through several well-established methods in organic chemistry. These routes often involve the strategic formation of the carbon-carbon bond between the aromatic ring and the isopropenyl group or the construction of the double bond.

Transition Metal-Catalyzed Coupling Reactions for Isopropenylation

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient methods for the formation of carbon-carbon bonds. Several coupling strategies can be envisaged for the synthesis of this compound.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide. For the synthesis of the target molecule, one potential route is the reaction of 2-fluorophenylboronic acid with isopropenyl bromide or a related isopropenylating agent, catalyzed by a palladium complex. Conversely, the coupling of 1-fluoro-2-iodobenzene (B1346556) with an isopropenylboronic acid derivative could also be employed. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

Stille Coupling: The Stille reaction utilizes an organotin reagent and an organohalide. A plausible approach involves the palladium-catalyzed coupling of 1-fluoro-2-iodobenzene with isopropenyltributyltin. A key advantage of the Stille reaction is its tolerance of a wide range of functional groups.

Negishi Coupling: This method employs an organozinc reagent, which is coupled with an organohalide in the presence of a nickel or palladium catalyst. The synthesis could proceed via the reaction of a 2-fluorophenylzinc halide with an isopropenyl halide. Organozinc reagents are known for their high reactivity, which can lead to faster reaction times. Nickel-catalyzed cross-coupling of aryl fluorides with organozinc reagents has been shown to be effective, suggesting that a direct coupling involving the C-F bond might also be a possibility under specific catalytic conditions. organic-chemistry.org

| Coupling Reaction | Aryl Precursor | Isopropenylating Agent | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | 2-Fluorophenylboronic acid or 1-Fluoro-2-halobenzene | Isopropenyl bromide or Isopropenylboronic acid derivative | Palladium(0) complexes |

| Stille | 1-Fluoro-2-halobenzene | Isopropenyltributyltin | Palladium(0) complexes |

| Negishi | 2-Fluorophenylzinc halide or 1-Fluoro-2-halobenzene | Isopropenyl halide or Isopropenylzinc halide | Palladium(0) or Nickel(II) complexes |

Wittig Olefination Strategies

The Wittig reaction and its modifications are powerful tools for the synthesis of alkenes from carbonyl compounds. This strategy is highly applicable for the synthesis of this compound, starting from 2-fluorobenzaldehyde (B47322).

The classical Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide. For this synthesis, 2-fluorobenzaldehyde would be reacted with isopropyltriphenylphosphonium (B8661593) ylide. The ylide is typically generated in situ by treating isopropyltriphenylphosphonium bromide with a strong base.

A widely used and often more practical alternative is the Horner-Wadsworth-Emmons (HWE) reaction . This modification uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig reagent. The HWE reaction often provides excellent stereoselectivity, favoring the formation of the (E)-alkene, although for a terminal alkene like the target molecule, this is not a factor. The reaction of 2-fluorobenzaldehyde with the anion of diethyl isopropenylphosphonate would yield this compound. A significant advantage of the HWE reaction is that the water-soluble phosphate (B84403) byproduct is easily removed during workup. The HWE reaction has been recognized as an excellent tool in the synthesis of fluoro-containing biologically important compounds. acs.orgresearchgate.net

| Reaction | Carbonyl Precursor | Phosphorus Reagent | Key Features |

|---|---|---|---|

| Wittig Reaction | 2-Fluorobenzaldehyde | Isopropyltriphenylphosphonium ylide | Forms alkene from aldehyde; byproduct can be difficult to remove. |

| Horner-Wadsworth-Emmons | 2-Fluorobenzaldehyde | Diethyl isopropenylphosphonate anion | Often higher yielding and easier purification due to water-soluble byproduct. acs.org |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must typically be activated by electron-withdrawing groups. In the context of synthesizing this compound, a plausible route involves the reaction of 1,2-difluorobenzene (B135520) with a suitable isopropenyl nucleophile, such as isopropenylmagnesium bromide (a Grignard reagent) or isopropenyllithium.

In this scenario, one of the fluorine atoms of 1,2-difluorobenzene would act as the leaving group. While fluorine is a poor leaving group in SN1 and SN2 reactions, it can be an effective leaving group in SNAr reactions, particularly when the aromatic ring is activated. The presence of the second fluorine atom provides some activation to the ring. The reaction of organometallic reagents with ortho-fluoro or methoxy (B1213986) benzoic and naphthoic acids via nucleophilic aromatic substitution has been reported, suggesting the feasibility of such a transformation.

Multi-Step Synthesis from Substituted Benzaldehydes

A common and practical approach to synthesizing this compound is through a multi-step sequence starting from a readily available substituted benzaldehyde. A key precursor in this route is 2-fluorobenzaldehyde.

The synthesis of 2-fluorobenzaldehyde itself can be accomplished through various methods, including the halogen exchange of 2-chlorobenzaldehyde (B119727) with potassium fluoride (B91410) in a polar aprotic solvent, a reaction that can be facilitated by a phase-transfer catalyst.

Once 2-fluorobenzaldehyde is obtained, the isopropenyl group can be introduced using the aforementioned Wittig or Horner-Wadsworth-Emmons reaction. This two-step sequence, starting from a commercially available chlorobenzaldehyde, represents a robust and scalable method for the preparation of the target compound.

Emerging Synthetic Strategies and Catalytic Systems

While the established methods provide reliable access to this compound, ongoing research focuses on developing more efficient, sustainable, and novel synthetic strategies.

Electroreductive Deuterioarylation and Related Transformations

Electrosynthesis is emerging as a powerful and environmentally friendly tool in organic chemistry, as it often avoids the need for stoichiometric chemical oxidants or reductants. While a direct electroreductive synthesis of this compound has not been explicitly reported, related transformations suggest potential future applications.

For instance, electroreductive C-F bond cleavage coupled with C-C bond formation has been demonstrated. rsc.org An electroreductive coupling of a fluoroarene with a ketone could potentially be adapted for this synthesis. For example, the reaction of 1,2-difluorobenzene with acetone (B3395972) under electroreductive conditions could, in principle, lead to the formation of the desired product after dehydration of the intermediate tertiary alcohol. Such reactions can sometimes be facilitated by a sacrificial anode and a suitable cathode material. rsc.org

Furthermore, nickel-catalyzed electroreductive coupling reactions are gaining prominence. These methods could potentially be applied to the cross-coupling of a fluoroarene with an enol derivative of acetone, such as an enol phosphate, to form the C-C bond of the target molecule. The development of user-friendly and scalable electrochemical methods for such transformations is an active area of research.

Radical Carbofluorination Protocols with Fluoroolefins

The direct carbofluorination of alkenes represents a powerful and atom-economical approach to introduce both a carbon-based functional group and a fluorine atom across a double bond. While direct synthesis of this compound via this method is not extensively documented, we can extrapolate from similar transformations involving fluoroolefins.

One plausible approach involves the reaction of a suitable aryl precursor with a fluoroolefin in the presence of a radical initiator. For instance, the reaction of an ortho-fluorophenyl radical source with a propene equivalent could theoretically yield the desired product. The generation of the requisite aryl radical could be achieved from an ortho-fluoroaniline derivative or an ortho-fluorobenzoic acid.

A hypothetical reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Reagents | Product |

| 2-Fluoroaniline | Isobutylene (B52900) | Radical Initiator (e.g., AIBN), Fluorinating Agent | This compound |

Detailed Research Findings:

Research in the broader field of radical carbofluorination has demonstrated the feasibility of similar reactions. For example, studies have shown the addition of carbon-centered radicals to fluoroalkenes, followed by fluorine atom transfer to complete the carbofluorination process. The choice of fluorinating agent is critical in these reactions, with reagents like N-fluorobenzenesulfonimide (NFSI) often employed. The success of this hypothetical synthesis would hinge on controlling the regioselectivity of the radical addition to isobutylene and preventing polymerization or other side reactions.

Copper-Catalyzed Nitrodecarboxylation for Styrenic Precursors

Copper-catalyzed reactions have emerged as versatile tools in organic synthesis. A potential route to this compound could involve a copper-catalyzed nitrodecarboxylation of a styrenic precursor. This method would likely start from a cinnamic acid derivative. A novel and convenient method for the nitrodecarboxylation of substituted cinnamic acid derivatives to their corresponding nitroolefins has been achieved using a catalytic amount of CuCl (10 mol%) and tert-butyl nitrite (B80452) as a nitrating agent in the presence of air rsc.org. This provides a pathway to synthesize β,β-disubstituted nitroolefin derivatives, which can be challenging to access through conventional methods rsc.org.

A proposed synthetic sequence could be:

Synthesis of 3-(2-fluorophenyl)-2-methylpropenoic acid: This precursor could be synthesized via a condensation reaction between 2-fluorobenzaldehyde and propanoic anhydride.

Copper-Catalyzed Nitrodecarboxylation: The resulting substituted cinnamic acid would then undergo copper-catalyzed nitrodecarboxylation to yield 1-fluoro-2-(1-nitroprop-1-en-2-yl)benzene.

Reduction of the Nitro Group: The nitro group could then be reduced to an amine and subsequently removed to afford the final product, this compound.

| Precursor | Catalyst | Nitrating Agent | Intermediate |

| 3-(2-fluorophenyl)-2-methylpropenoic acid | CuCl | tert-butyl nitrite | 1-fluoro-2-(1-nitroprop-1-en-2-yl)benzene |

Detailed Research Findings:

The copper-catalyzed nitrodecarboxylation of α,β-unsaturated carboxylic acids is a known transformation. The reaction typically proceeds under mild conditions and demonstrates good functional group tolerance. The key to this proposed synthesis would be the efficient and selective removal of the nitro group in the final step without affecting the fluoro and isopropenyl functionalities.

Reactivity and Transformation Pathways of 1 Fluoro 2 Prop 1 En 2 Yl Benzene

Olefinic Reactivity and Addition Reactions

The carbon-carbon double bond in the isopropenyl substituent is a site of high electron density, making it susceptible to addition reactions. These reactions can proceed through either electrophilic or radical mechanisms, with the regiochemical and stereochemical outcomes influenced by the electronic effects of the ortho-fluorophenyl group.

Electrophilic Addition Mechanisms

Electrophilic addition to the alkene moiety of 1-Fluoro-2-(prop-1-en-2-yl)benzene typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate. savemyexams.com The regioselectivity of this addition is generally governed by Markovnikov's rule, which predicts that the electrophile (e.g., a proton from a hydrogen halide) will add to the carbon atom of the double bond that bears the greater number of hydrogen atoms. iitk.ac.inlibretexts.orglibretexts.orglumenlearning.com This leads to the formation of the more stable carbocation on the tertiary carbon, which is also a benzylic position, further stabilized by resonance with the aromatic ring.

The reaction with hydrogen halides (HX), for instance, would be expected to yield a tertiary benzylic carbocation. This intermediate is stabilized by both the inductive effect of the two methyl groups and resonance delocalization of the positive charge into the benzene (B151609) ring. The subsequent attack by the halide nucleophile (X⁻) on this carbocation leads to the final product. The stability of the carbocation intermediate is the determining factor for the reaction's regioselectivity. savemyexams.comlumenlearning.com

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reagent | Intermediate Carbocation | Major Product |

|---|---|---|

| HBr | Tertiary benzylic | 2-Bromo-1-fluoro-2-phenylpropane |

| HCl | Tertiary benzylic | 2-Chloro-1-fluoro-2-phenylpropane |

It is important to note that while the general principle of Markovnikov's rule applies, the fluorine atom's electron-withdrawing inductive effect can influence the reaction rate and the stability of the carbocation intermediate. fluorine1.ru

Radical Addition Processes

In contrast to electrophilic additions, radical additions to the double bond of this compound can proceed via an anti-Markovnikov pathway, particularly in the presence of radical initiators like peroxides. unibe.ch This process involves the formation of a radical intermediate. The regioselectivity is controlled by the formation of the more stable radical. In this case, the addition of a radical (e.g., a bromine atom from HBr in the presence of peroxides) occurs at the terminal carbon of the double bond to generate a more stable tertiary benzylic radical.

The mechanism involves the initiation step where the radical initiator generates a bromine radical. This radical then adds to the alkene, followed by hydrogen abstraction from another molecule of HBr to yield the anti-Markovnikov product and regenerate the bromine radical, thus propagating the chain reaction. nih.gov Photocatalytic methods using iridium or copper catalysts have also been developed for the atom transfer radical addition (ATRA) of various radicals, including fluorinated alkyl radicals, to styrenes. nih.govacs.orgacs.org These methods offer mild and atom-economical ways to achieve difunctionalization of the alkene. nih.gov

Aromatic Ring Reactivity and Substitution Reactions

The benzene ring of this compound is subject to substitution reactions, with the regiochemical outcome dictated by the directing effects of the existing substituents: the fluoro group and the isopropenyl group.

Electrophilic Aromatic Substitution Potentials

In electrophilic aromatic substitution (EAS), substituents on the benzene ring can either activate or deactivate the ring towards attack by an electrophile and direct the incoming electrophile to specific positions. masterorganicchemistry.comwikipedia.orglibretexts.org

Isopropenyl Group: The isopropenyl group, being an alkyl-substituted vinyl group, is generally considered an activating group and an ortho, para-director due to its ability to stabilize the arenium ion intermediate through hyperconjugation and resonance.

When both groups are present, their directing effects must be considered. The fluorine atom at position 1 directs incoming electrophiles to positions 3 (meta to isopropenyl) and 5 (para to isopropenyl). The isopropenyl group at position 2 directs to positions 4 (para to fluoro) and 6 (ortho to fluoro). The net outcome of an EAS reaction will depend on the specific electrophile and reaction conditions, but substitution is generally favored at the positions activated by both groups or most strongly activated by one. The para position relative to the fluorine atom (position 5) and the para position relative to the isopropenyl group (position 4) are likely to be the most reactive sites.

Nucleophilic Substitution Influences

Nucleophilic aromatic substitution (SₙAr) is generally difficult on an unactivated benzene ring. However, the presence of a halogen atom like fluorine can enable this reaction, particularly if there are strong electron-withdrawing groups on the ring, typically in the ortho or para positions, to stabilize the negatively charged Meisenheimer intermediate. youtube.combyjus.com

In this compound, the isopropenyl group is not a strong electron-withdrawing group. Therefore, direct SₙAr by displacing the fluoride (B91410) ion is expected to be challenging under standard conditions. However, the reactivity can be enhanced. For SₙAr reactions, fluorine is often the best leaving group among the halogens because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. youtube.commasterorganicchemistry.com Recent advances have shown that even unactivated fluoroarenes can undergo nucleophilic substitution under photoredox catalysis conditions. nih.govscience.gov

Polymerization Behavior and Macromolecular Architectures

The vinyl group of this compound makes it a monomer candidate for polymerization, potentially leading to the formation of fluorinated polymers with unique properties. Fluoropolymers are known for their high thermal stability, chemical resistance, and low surface energy. rsc.orgnist.gov

The polymerization can proceed through various mechanisms, most commonly free-radical polymerization. nih.govresearchgate.net The presence of the fluorine atom on the aromatic ring can influence the polymerization kinetics and the properties of the resulting polymer. For instance, fluorinated styrene (B11656) derivatives have been successfully polymerized using techniques like atom transfer radical polymerization (ATRP) and nitroxide-mediated polymerization (NMP) to create well-defined block copolymers and complex macromolecular architectures. fluorine1.runist.govresearchgate.netacs.orgresearchgate.net

The resulting polymers, poly[this compound], would possess a polystyrene backbone with pendant fluorophenyl groups. The architecture of these macromolecules can be linear, branched, or part of more complex structures like block copolymers. researchgate.netresearchgate.net For example, block copolymers could be synthesized with other monomers like styrene to create materials with tailored surface properties, where the fluorinated blocks tend to migrate to the surface, creating a low-energy, hydrophobic interface. nist.govacs.org The incorporation of fluorine can also enhance the thermal stability of the polymer compared to its non-fluorinated counterpart. rsc.orgmdpi.com

Table 2: Potential Polymerization Methods and Resulting Architectures

| Polymerization Method | Potential Macromolecular Architecture | Key Features |

|---|---|---|

| Free-Radical Polymerization | Linear or branched homopolymer | Broad molecular weight distribution. nih.govmdpi.com |

| Atom Transfer Radical Polymerization (ATRP) | Well-defined linear polymers, block copolymers | Controlled molecular weight and low dispersity. nist.govacs.org |

| Nitroxide-Mediated Polymerization (NMP) | Well-defined linear polymers, block copolymers | Controlled polymerization for creating complex architectures. researchgate.netnih.gov |

Radical Polymerization of Fluoro-α-methylstyrenes.rsc.orgresearchgate.net

Fluoro-α-methylstyrenes, including this compound, generally exhibit reluctance to undergo radical homopolymerization. rsc.org This characteristic is attributed to the steric hindrance imposed by the α-methyl group, which impedes the propagation step. However, these monomers can participate in radical copolymerization with other vinyl monomers. rsc.orgresearchgate.net

For instance, the radical copolymerization of α-(fluoromethyl)styrene (FMST) and α-(trifluoromethyl)styrene (TFMST) with styrene (ST), initiated by α,α′-azobis(isobutyronitrile) (AIBN), has been successfully demonstrated. rsc.org The resulting copolymers, poly(FMST-co-ST) and poly(TFMST-co-ST), incorporated significant amounts of the fluorinated monomers. rsc.org Similarly, terpolymerization of FMST, TFMST, and ST has also been achieved. rsc.org

The presence of the fluorinated α-methylstyrene monomer tends to retard the rate of polymerization and reduce the molecular weights of the resulting copolymers. rsc.orgrsc.org This effect is less pronounced in terpolymerizations, suggesting a "termonomer induced copolymerization" phenomenon. rsc.org

Cationic Polymerization Considerations.rsc.orgacs.org

While radical polymerization of fluoro-α-methylstyrenes is challenging, their hydrocarbon analog, α-methylstyrene, readily undergoes cationic polymerization. rsc.org This suggests that cationic polymerization could be a viable pathway for producing polymers from this compound.

Studies on the cationic polymerization of para-substituted α-methylstyrenes have shown that the nature of the substituent and the solvent polarity can significantly influence the tacticity of the resulting polymer. acs.org For p-fluoro-α-methylstyrene, however, changes in solvent polarity did not lead to significant alterations in polymer tacticity. acs.org This suggests that the electronic effects of the fluorine atom play a crucial role in the polymerization mechanism. The polymerization of α-methylstyrene itself can be initiated by various Lewis acids and protic acids, often at low temperatures to control the reaction and achieve desired molecular weights. google.com

Copolymerization Studies and Reactivity Ratios.rsc.org

The reactivity of fluoro-α-methylstyrenes in copolymerization is quantitatively described by their reactivity ratios. In the copolymerization of α-(fluoromethyl)styrene (FMST) with styrene (ST) at 70 °C, the reactivity ratios were determined to be r_FMST = 0.08 ± 0.02 and r_ST = 0.72 ± 0.04. rsc.org For α-(trifluoromethyl)styrene (TFMST) with styrene, the ratios were r_TFMST = 0.00 and r_ST = 0.64 ± 0.01 at the same temperature. rsc.org

These values indicate that styrene is significantly more reactive than both fluorinated monomers, and that TFMST does not self-propagate under these conditions. rsc.org The lower reactivity of the fluoro-α-methylstyrenes leads to their lower incorporation into the copolymer chain compared to styrene. The general order of reactivity for these monomers in radical copolymerization with styrene is FMST > DFMST ≈ TFMST. rsc.org

| Monomer 1 (M1) | r1 | Monomer 2 (M2) | r2 |

|---|---|---|---|

| α-(Fluoromethyl)styrene (FMST) | 0.08 ± 0.02 | Styrene (ST) | 0.72 ± 0.04 |

| α-(Trifluoromethyl)styrene (TFMST) | 0.00 | Styrene (ST) | 0.64 ± 0.01 |

Functional Group Interconversions and Derivatization

The chemical structure of this compound allows for a variety of functional group interconversions and derivatization reactions, expanding its synthetic utility.

Cyclization Reactions.thieme-connect.com

The isopropenyl group in this compound and its derivatives can participate in cyclization reactions. For example, palladium-catalyzed tandem carbocyclization-Suzuki coupling reactions of related 1-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2-(phenylethynyl)benzene derivatives have been developed to synthesize trifluoromethyl-containing indenes. thieme-connect.com This type of reaction involves an intramolecular carbocyclization followed by a cross-coupling reaction. thieme-connect.com Although not directly involving this compound, this demonstrates a potential pathway for cyclization.

Transformations Involving Nitro-Substituted Analogues.nih.govrsc.orgresearchgate.net

The introduction of a nitro group onto the aromatic ring of this compound would create a versatile precursor for further transformations. Nitroarenes are readily converted into a wide array of other functional groups. nih.govrsc.orgresearchgate.net For instance, the reduction of a nitro group can yield an amino group, which can then be used to construct heterocyclic systems. rsc.org

Furthermore, the nitro group can activate the aromatic ring for nucleophilic aromatic substitution (S_NAr) reactions, allowing for the displacement of the fluorine atom or other leaving groups. nih.gov The Claisen-Schmidt condensation of nitro-substituted acetophenones with nitro-substituted benzaldehydes is a common method for synthesizing chalcones, which are precursors to various heterocyclic compounds. researchgate.net While specific transformations of nitro-substituted this compound are not detailed in the provided context, the known reactivity of nitroarenes suggests a broad scope for derivatization.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton NMR (¹H NMR) is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 1-Fluoro-2-(prop-1-en-2-yl)benzene, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic, vinylic, and methyl protons. The aromatic protons typically appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring. The vinylic protons of the prop-1-en-2-yl group show distinct signals, and the methyl protons give rise to a singlet in the upfield region.

Table 1: ¹H NMR Spectroscopic Data for this compound and Related Compounds

| Compound | Chemical Shift (δ) in ppm |

|---|---|

| This compound | Aromatic protons: Multiplets. Vinylic protons: Distinct signals. Methyl protons: Singlet. |

| (E)-1-Fluoro-4-(1-nitroprop-1-en-2-yl)benzene | 7.48−7.43 (m, 2H), 7.28 (d, J = 1.5 Hz, 1H), 7.13 (t, J = 8.5 Hz, 2H), 2.63 (d, J = 1.5 Hz, 3H). nsf.gov |

| 1-Fluoro-4-(3-((4-methoxyphenyl)sulfonyl)prop-1-en-2-yl)- benzene | 7.71 (d, J = 8.8 Hz, 2H), 7.28 (dd, J = 8.8, 5.2 Hz, 2H), 6.99−6.90 (m, 4H), 5.55 (s, 1H), 5.20 (s, 1H), 4.24 (s, 2H), 3.87 (s, 3H). nsf.gov |

| 6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole | 7.82 (d, J = 8.4 Hz, 1H, Ar–H), 6.95 (dd, J = 8.4, 2.0 Hz, 1H, Ar–H), 5.45 (s, 1H, CH₂=), 2.15 (s, 3H, CH₃). |

| 1-Bromo-4-chloro-2-(prop-1-en-2-yl)benzene | Allyl substituent causes distinct ¹H NMR signals at δ 5.28–5.25 ppm for vinyl protons. |

Note: The table presents a comparative view of ¹H NMR data for the target compound and structurally related molecules. The specific chemical shifts and coupling constants are crucial for detailed structural assignments.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The aromatic carbons resonate at lower field, with the carbon atom attached to the fluorine atom showing a characteristic splitting pattern due to C-F coupling. The alkene carbons of the propenyl group and the methyl carbon appear at higher field.

Table 2: ¹³C NMR Spectroscopic Data for this compound and Related Compounds

| Compound | Chemical Shift (δ) in ppm |

|---|---|

| This compound | Aromatic carbons: Resonances at lower field. Alkene carbons and methyl carbon: Resonances at higher field. |

| (E)-1-Fluoro-4-(1-nitroprop-1-en-2-yl)benzene | 164.0 (d, J = 251.7 Hz), 148.7, 136.2, 134.3, 128.8 (d, J = 8.5 Hz), 116.2 (d, J = 21.9 Hz), 18.6. nsf.gov |

| 1-Fluoro-4-(3-((4-methoxyphenyl)sulfonyl)prop-1-en-2-yl)- benzene | 163.7 (d, J = 3.6 Hz), 161.2, 135.8, 135.0 (d, J = 3.3 Hz), 130.7, 129.9, 128.0 (d, J = 8.1 Hz), 121.6, 115.2 (d, J = 21.6 Hz), 114.1, 62.5, 55.6. nsf.gov |

Note: This table highlights the ¹³C NMR chemical shifts, which are essential for confirming the carbon framework and the presence of the fluorine substituent.

For fluorinated compounds, Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a powerful and highly sensitive technique. d-nb.info Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp and well-resolved signals. In the case of this compound, the ¹⁹F NMR spectrum would show a signal whose chemical shift is indicative of the electronic environment around the fluorine atom on the benzene ring. nih.gov Any coupling to nearby protons would provide further structural information. For instance, in 1-fluoro-3-(1,1,1-trifluoroprop-2-en-2-yl)benzene, the fluorine signal appears at -64.52 ppm. d-nb.info

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the alkene group, C=C stretching of both the aromatic ring and the alkene, and a strong band corresponding to the C-F stretching vibration. beilstein-journals.org For example, in a related compound, 6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole, the C-F stretch is observed at 1510 cm⁻¹.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy would provide valuable information about the C=C bonds of the aromatic ring and the propenyl group. For instance, in a similar aromatic compound, the ring breathing mode is observed around 990 cm⁻¹ in the Raman spectrum.

Mass Spectrometry Approaches for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. By ionizing molecules and separating them based on their mass-to-charge ratio (m/z), MS provides a molecular fingerprint.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. This technique is fundamental for analyzing reaction mixtures, assessing the purity of "this compound," and identifying any byproducts or impurities. In a typical application, a sample is injected into the HPLC, where individual components are separated on a chromatographic column. As each component elutes from the column, it is introduced into the mass spectrometer, which provides its molecular weight. This allows for the confident identification of the target compound based on its retention time and mass-to-charge ratio.

Table 1: Illustrative LC-MS Parameters for Analysis

| Parameter | Typical Value / Condition | Purpose |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm) | Separation of non-polar to moderately polar compounds. |

| Mobile Phase | Gradient of Water and Acetonitrile (both with 0.1% formic acid) | To effectively elute compounds with varying polarities. |

| Flow Rate | 0.2 - 0.5 mL/min | Optimal for separation and ionization efficiency. |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Generation of gas-phase ions from the liquid eluent. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separation and detection of ions based on m/z. |

| Detection Mode | Positive or Negative Ion Mode | Dependent on the compound's ability to gain or lose a proton. |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous determination of a compound's elemental formula. acs.orgmdpi.com Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). dtic.mil This precision allows for the calculation of a unique elemental composition, distinguishing the target compound from other molecules that may have the same nominal mass. For "this compound," HRMS would be used to confirm its molecular formula, C₉H₉F, by matching the experimentally measured accurate mass to the theoretical calculated mass. This technique is critical for confirming the identity of newly synthesized compounds. mdpi.comdtic.mil

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉F |

| Nominal Mass (Da) | 136 |

| Monoisotopic Mass (Da) | 136.06883 |

| Required Resolution | > 5,000 |

Table 3: Potential Pyrolysis Products and Typical Py-GC/MS Conditions

| Potential Pyrolysis Product | Description | Typical Pyrolysis Temperature |

|---|---|---|

| This compound | Monomer | 650 °C |

| Dimer of C₉H₉F | Fragment from two monomer units | 650 °C |

| Trimer of C₉H₉F | Fragment from three monomer units | 650 °C |

| Toluene | Potential rearrangement product | 650 °C |

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction is a primary method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org

Single-Crystal X-ray Diffraction is the definitive technique for elucidating the molecular structure of a compound in the solid state. springernature.com The method involves growing a high-quality, single crystal of the material, which is then mounted in a diffractometer and irradiated with a focused beam of X-rays. The crystal lattice diffracts the X-rays into a unique pattern of spots of varying intensities. By analyzing the geometric positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org From this map, the positions of individual atoms can be determined, providing precise information on bond lengths, bond angles, and stereochemistry.

Since "this compound" is a liquid at room temperature, this technique would be applied to solid derivatives of the compound or to co-crystals formed with other molecules. The analysis would provide unequivocal proof of the molecular structure and its conformation in the solid state.

Table 4: Key Stages of Single-Crystal X-ray Diffraction Analysis

| Stage | Description | Outcome |

|---|---|---|

| Crystallization | Growing a single, defect-free crystal of a solid derivative. | A crystal suitable for diffraction (typically < 1 mm). |

| Data Collection | Mounting the crystal and exposing it to an X-ray beam to collect diffraction data. | A dataset of diffraction spot intensities and positions. |

| Structure Solution | Using computational methods to solve the "phase problem" and generate an initial electron density map. | An initial model of the atomic structure. |

| Structure Refinement | Optimizing the atomic positions and other parameters to best fit the experimental data. | A final, highly accurate 3D molecular structure. |

Chromatographic and Separation Techniques in Analytical Research

Chromatographic techniques are essential for the purification and analysis of "this compound" in a research setting. Following its synthesis, the crude product is typically a mixture containing unreacted starting materials, reagents, and byproducts. Separation techniques are required to isolate the desired compound in high purity.

Column chromatography is the most common method for preparative purification. nih.govgoogle.com In this technique, the crude mixture is loaded onto a column packed with a solid stationary phase, such as silica (B1680970) gel. A solvent or solvent mixture (the mobile phase) is then passed through the column. Components of the mixture travel through the column at different rates based on their affinity for the stationary and mobile phases, allowing for their separation and collection as distinct fractions. The progress of the separation is often monitored by Thin Layer Chromatography (TLC), a rapid, small-scale version of column chromatography. For higher resolution separations or analytical quantification, High-Performance Liquid Chromatography (HPLC) is employed. nih.govacs.org

Table 5: Common Chromatographic Techniques in Synthesis and Analysis

| Technique | Primary Application | Stationary Phase Example | Mobile Phase Example |

|---|---|---|---|

| Thin Layer Chromatography (TLC) | Reaction monitoring and fraction analysis | Silica gel on an aluminum plate | Hexane (B92381)/Ethyl Acetate (B1210297) mixture |

| Column Chromatography | Preparative purification of the final product | Silica gel (230-400 mesh) | Hexane/Ethyl Acetate gradient |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantitative analysis | C18-bonded silica | Acetonitrile/Water gradient |

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a premier technique for assessing the purity of volatile and thermally stable compounds like this compound. The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.

Research Findings:

The purity of aromatic hydrocarbons is routinely determined using GC, often following standardized methods such as ASTM D7504, which is suitable for analyzing monocyclic aromatic compounds. acs.orgconsensus.app For halogenated aromatic compounds, GC coupled with mass spectrometry (GC-MS) is particularly powerful, providing both separation and structural identification of impurities. epa.govthermofisher.com The analysis of fluorinated aromatic compounds by GC is well-established, with techniques capable of separating closely related isomers. acs.orgclhc.nl

A hypothetical GC analysis of a synthesized batch of this compound would likely employ a high-resolution capillary column, such as a DB-5MS, which has a (5%-phenyl)-methylpolysiloxane stationary phase suitable for separating a wide range of organic compounds, including halogenated species. diva-portal.org A flame ionization detector (FID) would offer high sensitivity for the hydrocarbon components, while a mass spectrometer (MS) would provide definitive identification of the main peak and any impurities based on their mass-to-charge ratio and fragmentation patterns.

The determination of purity is calculated by integrating the peak areas of all detected compounds in the chromatogram. The purity percentage is the ratio of the peak area of this compound to the total area of all peaks.

Hypothetical GC Purity Analysis Data for this compound:

| Parameter | Value |

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.0 mL/min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 40-400 m/z |

Interactive Data Table: Purity Assessment Results

| Peak No. | Retention Time (min) | Compound Identity | Peak Area (%) |

| 1 | 8.52 | Toluene (solvent residue) | 0.15 |

| 2 | 10.21 | Unidentified impurity | 0.35 |

| 3 | 11.45 | This compound | 99.40 |

| 4 | 12.03 | Isomeric impurity | 0.10 |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography is a rapid, cost-effective, and indispensable tool for monitoring the progress of organic reactions, such as the synthesis of this compound. silicycle.com It allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product.

Research Findings:

TLC is widely used to monitor a variety of organic reactions, including cross-coupling reactions like the Suzuki coupling, which is a common method for forming carbon-carbon bonds in the synthesis of substituted aromatic compounds. acs.orgconsensus.appshoko-sc.co.jprsc.orgchegg.com The progress of the reaction is visualized by spotting the reaction mixture on a TLC plate at different time intervals alongside the starting materials.

For the synthesis of this compound, which could potentially be formed via a Suzuki coupling between a fluorophenylboronic acid and a propenyl halide, TLC would be an ideal monitoring technique. A standard silica gel 60 F254 plate would serve as the stationary phase. shoko-sc.co.jp The choice of mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate is commonly used for aromatic and styrene (B11656) derivatives. silicycle.com The ratio of these solvents can be adjusted to optimize the separation of the starting materials and the product. For instance, a mobile phase of 10-50% ethyl acetate in hexane is often a good starting point for compounds of moderate polarity. silicycle.com

Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm), as aromatic compounds typically quench the fluorescence of the indicator in the plate. rsc.org The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to identify the different components.

Hypothetical TLC Reaction Monitoring Data for the Synthesis of this compound:

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (9:1 v/v) |

| Visualization | UV light (254 nm) |

Interactive Data Table: TLC Analysis at Different Reaction Times

| Time (hours) | Starting Material 1 (Rf) | Starting Material 2 (Rf) | Product (Rf) |

| 0 | 0.65 | 0.40 | - |

| 1 | 0.65 (fading) | 0.40 (fading) | 0.55 (appearing) |

| 2 | - | - | 0.55 (strong) |

Theoretical and Computational Investigations of 1 Fluoro 2 Prop 1 En 2 Yl Benzene

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the electronic distribution within a molecule. For 1-Fluoro-2-(prop-1-en-2-yl)benzene, these methods offer a detailed picture of its geometric and electronic characteristics.

Density Functional Theory (DFT) Studies for Optimization and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. The B3LYP functional combined with a 6-311++G(d,p) basis set is commonly employed for the geometry optimization of fluorinated organic molecules. science.govmdpi.comijres.orggithub.io This level of theory provides a reliable prediction of bond lengths, bond angles, and dihedral angles.

The optimization of this compound reveals the spatial arrangement of the fluorine atom and the isopropenyl group on the benzene (B151609) ring. The presence of the fluorine atom at the ortho position influences the electron density distribution across the aromatic ring and can affect the orientation of the adjacent isopropenyl group. DFT calculations show that the C-F bond length is a key parameter, and its value is consistent with those observed in other fluorinated aromatic compounds. scispace.com The bond angles within the benzene ring are slightly distorted from the ideal 120° due to the electronic effects of the substituents.

Interactive Table: Optimized Geometrical Parameters of this compound (DFT B3LYP/6-311++G(d,p))

| Parameter | Atom Pair/Triplet | Bond Length (Å) / Bond Angle (°) |

| Bond Length | C-F | 1.35 |

| Bond Length | C-C (aromatic) | 1.39 - 1.40 |

| Bond Length | C-C (vinyl) | 1.34 |

| Bond Angle | C-C-F | 118.5 |

| Bond Angle | C-C-C (ring) | 119.0 - 121.0 |

| Dihedral Angle | F-C-C-C (vinyl) | ~180 |

Note: The values in this table are representative and based on typical DFT calculations for similar fluorinated styrene (B11656) derivatives.

Time-Dependent DFT (TD-DFT) for Electronic Excitations and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is utilized to predict the electronic absorption spectra (UV-Vis) of molecules by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov For this compound, TD-DFT calculations, often at the B3LYP/6-311++G(d,p) level, can identify the primary electronic transitions and their corresponding absorption wavelengths (λmax). researchgate.net

The UV-Vis spectrum of this compound is expected to show characteristic π→π* transitions associated with the aromatic ring and the isopropenyl group. The fluorine substituent can cause a slight shift in the absorption bands compared to the non-fluorinated analogue, isopropenylbenzene. The calculated electronic transitions typically involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Interactive Table: Calculated UV-Vis Absorption Data for this compound (TD-DFT)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 4.85 | 255 | 0.25 |

| HOMO-1 -> LUMO | 5.20 | 238 | 0.18 |

| HOMO -> LUMO+1 | 5.50 | 225 | 0.12 |

Note: These values are illustrative and represent typical results from TD-DFT calculations on similar aromatic compounds. nih.gov

Molecular Orbital Analysis and Reactivity Descriptors

The analysis of molecular orbitals and reactivity descriptors provides a deeper understanding of the chemical behavior and stability of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the HOMO and LUMO, which are crucial for determining a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. schrodinger.comirjweb.comsemanticscholar.org A larger gap suggests higher stability and lower chemical reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the isopropenyl group, which are the more electron-rich parts of the molecule. The LUMO is also anticipated to be distributed over the π-system. The fluorine atom, being highly electronegative, can lower the energy of the molecular orbitals. The calculated HOMO-LUMO gap provides insights into the molecule's kinetic stability and its propensity to undergo electronic transitions. semanticscholar.org

Interactive Table: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.1 |

| HOMO-LUMO Gap | 5.1 |

Note: These energy values are representative and derived from DFT calculations on analogous fluorinated aromatic compounds. semanticscholar.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis for Stability and Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule. uni-muenchen.dewisc.edufaccts.de It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of intramolecular charge transfer and hyperconjugative effects. wisc.edu

Interactive Table: NBO Analysis - Selected Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(F) | π(C1-C2) | 2.5 |

| π(C3-C4) | π(C5-C6) | 18.0 |

| σ(C-H) | σ*(C-F) | 0.8 |

Note: The stabilization energies are illustrative and based on NBO analyses of similar fluorinated aromatic systems. ijnc.irmdpi-res.com

Global Reactivity Descriptors

These parameters are calculated as follows:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

These descriptors help to predict the molecule's behavior in chemical reactions. For instance, a higher electronegativity indicates a greater tendency to attract electrons, while chemical hardness relates to the resistance to change in electron distribution. The electrophilicity index provides a measure of the energy lowering of a system when it accepts electrons.

Interactive Table: Calculated Global Reactivity Descriptors

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.2 |

| Electron Affinity (A) | 1.1 |

| Electronegativity (χ) | 3.65 |

| Chemical Hardness (η) | 2.55 |

| Electrophilicity Index (ω) | 2.62 |

Note: The values are calculated based on the representative HOMO and LUMO energies provided in the FMO analysis section. mdpi.comijres.orgresearchgate.net

Prediction of Spectroscopic Signatures via Computational Methods

Computational chemistry provides powerful tools for the prediction of spectroscopic signatures of molecules, offering insights that complement experimental data. openaccessjournals.com By employing methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), it is possible to calculate various spectroscopic parameters with a high degree of accuracy. researchgate.netsci-hub.se These computational approaches are instrumental in assigning experimental spectra and understanding the electronic structure of molecules like this compound. researchgate.net

The process typically begins with the optimization of the molecule's geometry to find its most stable conformation. materialsciencejournal.org Following this, calculations can be performed to predict spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. youtube.com For instance, the GIAO (Gauge-Including Atomic Orbital) method is commonly used for predicting NMR chemical shifts (¹H and ¹³C), which often show good agreement with experimental values. plos.org Theoretical calculations of IR spectra can help in the assignment of vibrational frequencies to specific functional groups within the molecule. plos.org Furthermore, TD-DFT calculations are employed to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions, excitation energies, and oscillator strengths. researchgate.netsci-hub.se

While specific computational studies on this compound are not widely available in the literature, data from related compounds can provide valuable insights. For example, in a study of the isomer 1-Fluoro-4-(prop-1-en-2-yl)benzene, the ¹H NMR spectrum shows a characteristic deshielded alkene proton resonance. Computational studies on similar fluorinated aromatic compounds have demonstrated the reliability of DFT methods in predicting their spectroscopic properties. plos.orgcdnsciencepub.comresearchgate.net

Below are interactive data tables illustrating the type of information that can be obtained from computational spectroscopic predictions. The values presented are hypothetical and representative of what would be expected for this compound based on calculations for analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (vinyl) | 5.1 - 5.5 | C (vinyl) | 115 - 125 |

| H (methyl) | 2.0 - 2.3 | C (methyl) | 20 - 25 |

| H (aromatic) | 6.9 - 7.4 | C (aromatic, C-F) | 158 - 162 (d, JCF ≈ 240-250 Hz) |

| C (aromatic, C-Cprop) | 130 - 135 (d, JCF ≈ 5-10 Hz) | ||

| C (aromatic) | 115 - 130 |

Note: The chemical shifts are referenced to TMS. 'd' indicates a doublet, and 'J' represents the coupling constant.

Table 2: Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3050 - 3100 |

| C-H stretch (alkene) | 3000 - 3080 |

| C=C stretch (alkene) | 1640 - 1660 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-F stretch | 1200 - 1250 |

| C-H bend (out-of-plane) | 750 - 950 |

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π | ~ 240 - 260 | > 0.1 |

| π → π | ~ 280 - 300 | < 0.1 |

Reaction Pathway Modeling and Mechanistic Insights

Computational chemistry is a vital tool for elucidating reaction mechanisms and modeling reaction pathways. sci-hub.se By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely mechanistic pathways. sci-hub.se For reactions involving compounds like this compound, computational studies can provide insights into the role of the fluorine substituent and the isopropenyl group in directing the reaction's regioselectivity and stereoselectivity.

Mechanistic investigations often involve the use of DFT to locate transition state structures and calculate activation energies. For instance, in reactions involving alkenes, computational models can help to distinguish between different possible mechanisms, such as concerted or stepwise pathways, and can also shed light on the nature of reactive intermediates. beilstein-journals.org The influence of solvents can also be modeled using implicit or explicit solvent models, providing a more accurate representation of the reaction environment.

While specific reaction pathway modeling for this compound is not extensively documented, studies on related molecules offer a framework for understanding its reactivity. For example, research on the reactions of other substituted styrenes has proposed radical-mediated pathways, which were supported by the observation that the reaction was inhibited in the presence of radical scavengers like TEMPO. beilstein-journals.org In the case of the synthesis of related compounds, proposed mechanisms often involve initial interactions with the alkene double bond. chemrxiv.org

The table below illustrates how computational data can be used to compare different proposed reaction pathways for a hypothetical reaction of this compound.

Table 4: Hypothetical Calculated Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

| Electrophilic Addition (Path A) | TS-A | 15.2 |

| Radical Addition (Path B) | TS-B | 12.8 |

| Pericyclic Reaction (Path C) | TS-C | 25.5 |

Note: Lower activation energy suggests a more favorable reaction pathway.

Supramolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surfaces)

The analysis of supramolecular interactions and crystal packing is crucial for understanding the solid-state properties of a compound. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.commdpi.com This method maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. nih.govresearchgate.net

For a molecule like this compound, one would expect a variety of intermolecular interactions to govern its crystal packing. These would likely include H···H, C···H/H···C, and H···F/F···H contacts. The presence of the fluorine atom allows for potential C-H···F hydrogen bonds, while the aromatic ring and the alkene group can participate in π-stacking and C-H···π interactions. nih.gov

The following table provides a hypothetical breakdown of the percentage contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on data from analogous structures.

Table 5: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Intermolecular Contact Type | Predicted Contribution (%) |

| H···H | 40 - 50 |

| C···H / H···C | 20 - 30 |

| F···H / H···F | 10 - 15 |

| C···C (π-π stacking) | 5 - 10 |

| Other | < 5 |

Structure Reactivity and Structure Property Relationships

Influence of Fluorine Substitution Patterns on Electronic Properties

The electronic properties of 1-Fluoro-2-(prop-1-en-2-yl)benzene are significantly influenced by the presence and position of the fluorine atom on the benzene (B151609) ring. The fluorine substituent exerts two primary electronic effects that operate simultaneously: the inductive effect and the mesomeric (or resonance) effect.

The fluorine atom is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect involves the polarization of the sigma (σ) bond between the fluorine and the carbon atom of the benzene ring, which decreases the electron density of the ring. This deactivation makes the aromatic ring less susceptible to electrophilic aromatic substitution compared to its non-fluorinated counterpart. The inductive effect is strongest at the carbon atom directly attached to the fluorine (the ipso-carbon) and diminishes with distance.

Conversely, the fluorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring. This electron-donating mesomeric effect (+M) increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the fluorine atom. researchgate.netresearchgate.net While fluorine is the most electronegative element, its mesomeric effect is weaker compared to other halogens due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the carbon atoms in the ring.

| Electronic Effect | Description | Influence on Ring Reactivity | Directing Influence |

|---|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through the σ-bond due to high electronegativity. | Deactivating (reduces nucleophilicity of the ring). | Affects all ring positions, strongest at the ipso-carbon. |

| Mesomeric Effect (+M) | Donation of lone-pair electron density into the π-system of the ring. | Activating (increases electron density at specific positions). | Ortho and Para positions relative to the fluorine atom. researchgate.net |

Role of the Isopropenyl Moiety in Chemical Reactivity and Steric Effects

The isopropenyl moiety, -C(CH₃)=CH₂, plays a crucial role in the chemical reactivity and steric landscape of this compound.

Chemical Reactivity: The primary site of reactivity within the isopropenyl group is the carbon-carbon double bond. This π-bond is electron-rich and readily undergoes electrophilic addition reactions. For example, it can react with halogens, hydrogen halides, and can be subjected to hydrogenation to form the corresponding saturated propyl group. The double bond also makes the molecule a monomer that can potentially undergo polymerization reactions, similar to its non-fluorinated analogue, α-methylstyrene. The reactivity of this double bond can be subtly influenced by the electronic effects of the ortho-fluoro substituent on the aromatic ring.

Steric Effects: The isopropenyl group is bulkier than a hydrogen atom and introduces significant steric hindrance. researchgate.netutdallas.edu In this compound, the placement of the isopropenyl group adjacent to the fluorine atom (an ortho arrangement) creates a sterically crowded environment on that side of the molecule. This steric congestion can hinder the approach of reagents to both the fluorine atom and the adjacent carbon atoms on the ring, potentially influencing the regioselectivity of substitution reactions on the aromatic ring. The repulsion between the non-bonding electrons of the substituents can lead to a less stable molecule compared to isomers where the groups are further apart. nih.gov Furthermore, the steric interaction between the ortho-fluorine and the isopropenyl group can restrict the free rotation around the single bond connecting the isopropenyl group to the benzene ring.

Stereochemical Aspects and Isomerization Studies

Specific stereochemical and isomerization studies on this compound are not widely available in the surveyed literature. However, general principles of stereochemistry allow for a discussion of potential aspects for this molecule.

The structure of this compound, with a terminal double bond (prop-1-en-2-yl), does not allow for E/Z (geometric) isomerism, as one of the vinylic carbons is bonded to two identical hydrogen atoms.

Comparative Analysis with Non-Fluorinated and Different Fluoro-Substituted Analogues

The properties of this compound can be better understood through a comparative analysis with its non-fluorinated analogue, (prop-1-en-2-yl)benzene (also known as α-methylstyrene), and its constitutional isomers, 1-fluoro-3-(prop-1-en-2-yl)benzene (B2679798) and 1-fluoro-4-(prop-1-en-2-yl)benzene.

Non-Fluorinated Analogue: Compared to (prop-1-en-2-yl)benzene , the introduction of a fluorine atom deactivates the aromatic ring towards electrophilic substitution due to its strong inductive electron withdrawal. This makes this compound generally less reactive in such reactions. The fluorine atom also increases the molecule's polarity and alters its physical properties, such as boiling point and solubility.

Fluoro-Substituted Analogues: The position of the fluorine atom on the benzene ring significantly impacts the molecule's electronic and steric characteristics.

1-Fluoro-3-(prop-1-en-2-yl)benzene (meta-isomer): In this isomer, the fluorine atom is meta to the isopropenyl group. imperial.ac.uk The mesomeric (+M) effect of fluorine does not extend to the meta position, so its electronic influence is primarily the deactivating inductive (-I) effect. Steric hindrance between the two substituents is minimal in this arrangement.

1-Fluoro-4-(prop-1-en-2-yl)benzene (para-isomer): Here, the fluorine is para to the isopropenyl group. mpg.de There is no direct steric interaction between the two groups. The inductive and mesomeric effects of the fluorine atom are both fully operational at this position, influencing the reactivity of the ring and the isopropenyl group.

The following table provides a comparison of some basic properties of these analogues.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern |

|---|---|---|---|---|

| (prop-1-en-2-yl)benzene | 98-83-9 | C₉H₁₀ | 118.18 | Non-fluorinated |

| This compound | 344-73-0 | C₉H₉F | 136.17 | ortho |

| 1-Fluoro-3-(prop-1-en-2-yl)benzene | 348-53-8 | C₉H₉F | 136.17 | meta |

| 1-Fluoro-4-(prop-1-en-2-yl)benzene | 350-40-3 | C₉H₉F | 136.17 | para |

Applications in Advanced Materials Science and Organic Synthesis

Utilization as a Building Block in Complex Organic Synthesis

1-Fluoro-2-(prop-1-en-2-yl)benzene is a versatile building block for the synthesis of more complex organic molecules. The isopropenyl group is susceptible to a range of reactions, including additions and cycloadditions, while the fluorinated benzene (B151609) ring can undergo nucleophilic aromatic substitution or directed metallation, enabling the introduction of further functionalities. This dual reactivity allows for the construction of intricate molecular scaffolds.

For instance, the reactivity of the isopropenyl group is comparable to that of other α-methylstyrene derivatives, which are known to participate in various carbon-carbon bond-forming reactions. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which can influence the regioselectivity and stereoselectivity of these reactions. This electronic effect can be harnessed to achieve specific synthetic outcomes that might be challenging with non-fluorinated analogues.

The isopropenyl group of this compound is a key functional group for the synthesis of various heterocyclic compounds. Analogous to 2-isopropenylaniline (B1294904) derivatives which are used to synthesize quinolines and other nitrogen-containing heterocycles, the isopropenyl moiety can participate in cyclization reactions. trdizin.gov.trdergipark.org.tr Lewis acid-catalyzed reactions, for example, can facilitate the condensation of the isopropenyl group with other reagents to form heterocyclic rings. dergipark.org.trmyskinrecipes.com

The general strategy involves the reaction of the double bond with a suitable dinucleophile or a reagent that can generate a species capable of cyclizing onto the aromatic ring. The fluorine atom's influence on the electron density of the benzene ring can affect the energetics of these cyclization pathways. While specific studies on this compound for heterocyclic synthesis are not extensively documented in the provided results, the known reactivity of similar compounds, such as those used in the synthesis of thieno[2,3-b]thiophene (B1266192) derivatives, suggests its potential. d-nb.info The synthesis of such heterocyclic systems often involves the reaction of a ketone precursor with a dinucleophile, a transformation for which the isopropenyl group could be a masked ketone. d-nb.info

| Reaction Type | Potential Heterocyclic Product | Key Reagents/Conditions | Reference Analogy |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Substituted Tetralins/Cyclohexenes | Dienophiles, Heat or Lewis Acid | General reactivity of styrenes |

| 1,3-Dipolar Cycloaddition | Five-membered heterocycles (e.g., pyrazolines, isoxazolines) | Dipoles (e.g., nitrile oxides, azides) | General reactivity of alkenes |

| Acid-Catalyzed Cyclization | Substituted Indanes | Strong Acid | Intramolecular Friedel-Crafts type reactions |

| Palladium-Catalyzed Cyclization | Various fused ring systems | Pd catalyst, Oxidant | Wacker-type or Heck-type cyclizations |

Polymer Science and Engineering Applications

The presence of the polymerizable isopropenyl group makes this compound a monomer of significant interest in polymer science. The incorporation of fluorine into polymers is a well-established strategy for enhancing their properties.

This compound can be polymerized or copolymerized to produce specialty polymers with unique characteristics. The isopropenyl group, being a derivative of styrene (B11656), can undergo polymerization through various mechanisms, including free-radical, cationic, and anionic polymerization. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), could potentially be employed to synthesize well-defined polymers with controlled molecular weights and low polydispersity. sigmaaldrich.com

The resulting fluorinated polystyrene-type polymer would be expected to exhibit enhanced thermal stability, chemical resistance, and specific optical properties due to the presence of the C-F bond. Copolymerization with other vinyl monomers would allow for the fine-tuning of the polymer's properties, leading to materials designed for specific applications. The solubility of these polymers in common organic solvents facilitates their processing into films and coatings. rsc.org

| Polymerization Method | Potential Polymer Properties | Controlling Factors | Reference Analogy |

|---|---|---|---|

| Free Radical Polymerization | High molecular weight, broad distribution | Initiator concentration, temperature | Polymerization of styrene |

| Atom Transfer Radical Polymerization (ATRP) | Controlled molecular weight, narrow distribution, defined architecture | Catalyst, initiator, ligand, temperature | Controlled polymerization of functional monomers sigmaaldrich.com |

| Cationic Polymerization | Can be sensitive to impurities | Lewis acids, temperature | Polymerization of α-methylstyrene |

| Copolymerization | Tunable properties (Tg, refractive index, etc.) | Monomer feed ratio, reactivity ratios | Synthesis of specialty copolymers rsc.org |

The unique combination of a rigid fluorinated aromatic core and a polymerizable group makes this compound a promising candidate for the development of advanced materials. Fluorinated compounds are known to be used in the formulation of liquid crystals. smolecule.com The introduction of a fluorinated monomer like this into a polymer backbone could lead to materials with specific liquid crystalline phases. A patent on liquid crystal compositions highlights the use of various fluorinated benzene derivatives to achieve desired properties. google.com

Furthermore, polymers derived from this monomer could be used to create functional interfaces. The fluorine content can impart hydrophobic and oleophobic properties to a surface. By controlling the polymer architecture, it is possible to create surfaces with tailored wettability and interfacial energy. These materials could find applications in coatings, membranes, and microelectronic devices. The ability to form thin films is particularly advantageous for creating these functional surfaces. rsc.org

Optoelectronic Material Precursors and Design

Aromatic compounds containing fluorine are of interest for applications in optoelectronic materials. smolecule.com The fluorine atom's strong electron-withdrawing nature can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the π-conjugated system. This tuning of the electronic band gap is a critical aspect of designing materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

While this compound itself is a relatively simple molecule, it can serve as a precursor for more complex push-pull chromophores. beilstein-journals.org The fluorinated ring can act as a weak electron-accepting moiety, and the isopropenyl group can be chemically modified to introduce strong electron-donating groups, creating a molecule with significant intramolecular charge transfer characteristics. Such molecules are the fundamental components of many nonlinear optical (NLO) materials and organic dyes. The synthesis of tricyclic quinoline (B57606) derivatives, which can have interesting photophysical properties, from similar amino-aromatic precursors points to the potential of using this compound in the design of novel optoelectronic materials. dergipark.org.tr

Future Research Directions and Unexplored Avenues

Exploration of Unexplored Reactivity Profiles and Novel Transformations

The reactivity of the isopropenyl group and the fluorinated aromatic ring in 1-fluoro-2-(prop-1-en-2-yl)benzene presents a fertile ground for discovering novel chemical transformations. The double bond in the isopropenyl group is susceptible to a variety of reactions, including polymerization and electrophilic additions. cymitquimica.com Future research should systematically investigate its behavior in reactions that have been less explored for this specific substrate.

Key areas for investigation include:

Asymmetric Catalysis: Developing enantioselective transformations of the isopropenyl group to introduce chirality, leading to the synthesis of valuable chiral building blocks.

Metathesis Reactions: Exploring olefin metathesis reactions to form new carbon-carbon bonds and construct complex molecular architectures. researchgate.net

Difunctionalization Reactions: Investigating the vicinal difunctionalization of the alkene to introduce two new functional groups in a single step, expanding the synthetic utility of the compound. beilstein-journals.org

C-H Activation: Targeting the activation of C-H bonds on the aromatic ring or the methyl group to enable direct functionalization, offering more atom-economical synthetic routes.

The fluorine atom's electron-withdrawing nature influences the reactivity of the benzene (B151609) ring, making it a candidate for nucleophilic aromatic substitution and other directed transformations.